molecular formula C10H16 B11721982 rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene

rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene

Cat. No.: B11721982
M. Wt: 136.23 g/mol
InChI Key: LGNSZMLHOYDATP-ASODMVGOSA-N
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Description

rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene, also known as (-)-4-carene, is a bicyclic monoterpene with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol . Its structure consists of a bicyclo[4.1.0]hept-2-ene framework with methyl groups at positions 4, 7, and 7, and it defines three stereocenters (1R, 4S, 6S) . This compound is a natural product found in essential oils, such as those from Aucoumea klaineana (okoume) and Canarium schweinfurthii (aiele), where it contributes to antimicrobial properties .

Properties

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(1R,6S)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene

InChI

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7?,8-,9+/m1/s1

InChI Key

LGNSZMLHOYDATP-ASODMVGOSA-N

Isomeric SMILES

CC1C[C@H]2[C@H](C2(C)C)C=C1

Canonical SMILES

CC1CC2C(C2(C)C)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method involves the use of platinum (II) or gold (I) catalysts to facilitate the cycloisomerization process . The reaction conditions typically include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic processes using similar transition metal catalysts. The scalability of the cycloisomerization reaction allows for efficient production of the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce various hydrocarbons .

Scientific Research Applications

rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene has been studied for its applications in:

Mechanism of Action

The mechanism by which rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene exerts its effects involves the interaction of its bicyclic structure with various molecular targets. The compound’s unique structure allows it to participate in ring-opening reactions, which are driven by the release of cyclopropyl ring strain. This ring strain provides the thermodynamic driving force for reactions, while the double bond within the skeleton offers the kinetic opportunity to initiate ring-opening via coordination to metal species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomers and Stereoisomers

(+)-4-Carene [(1S,3S,6R)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene]
  • Molecular Formula : C₁₀H₁₆ (identical to (-)-4-carene).
  • Key Differences : The enantiomer (+)-4-carene shares the same molecular framework but differs in stereochemistry at the 1, 3, and 6 positions.
  • Bioactivity: Found in okoume and aiele essential oils, (+)-4-carene exhibits antibacterial activity against E. coli (6–12 mm inhibition zones) and S. aureus (16–20 mm inhibition zones) .
(1R,3S,6S)-3,7,7-Trimethylbicyclo[4.1.0]heptane
  • Molecular Formula : C₁₀H₁₈.
  • Key Differences : This fully saturated analog lacks the double bond in the bicyclic system, reducing ring strain and reactivity. The additional methyl group at position 3 further differentiates its steric profile .

Functionalized Bicyclo[4.1.0]heptene Derivatives

rel-(1R,2S,5R,6S)-2,5-Dihydroxybicyclo[4.1.0]hept-3-ene-7-exo-carbonitrile (Compound 14)
  • Molecular Formula: C₉H₁₀NO₂.
  • Such derivatives are synthesized via epoxide-opening reactions, as described in palladium-catalyzed protocols .
(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one
  • Molecular Formula : C₁₀H₁₄O.
  • Key Differences : The ketone group at position 2 introduces electrophilic character, making this compound reactive toward nucleophiles. Its higher polarity reduces volatility relative to (-)-4-carene .

Bicyclo[2.2.1]heptane Analogs

rel-(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
  • Molecular Formula : C₁₀H₁₈O.
  • Key Differences: The norbornane (bicyclo[2.2.1]) framework increases ring strain compared to bicyclo[4.1.0]. This compound is classified as flammable (H228) and a skin irritant (H315) .
rel-(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene
  • Molecular Formula : C₈H₁₁Br.
  • Key Differences : The bromomethyl group enables nucleophilic substitution reactions, contrasting with the inert hydrocarbon nature of (-)-4-carene. Its melting point is documented, though specific values are unspecified .

Monoterpenes with Divergent Ring Systems

α-Pinene [(1S,5S)-4,7,7-Trimethylbicyclo[3.1.1]hept-3-ene]
  • Molecular Formula : C₁₀H₁₆.
  • Key Differences : The bicyclo[3.1.1] system in α-pinene creates distinct steric and electronic properties. α-Pinene is a major component of pine resin and exhibits broader industrial applications (e.g., fragrance, solvent) compared to (-)-4-carene .
o-Cymene (1-Methyl-2-isopropylbenzene)
  • Molecular Formula : C₁₀H₁₄.
  • Key Differences: As a monocyclic aromatic compound, o-cymene lacks the bicyclic strain of (-)-4-carene, resulting in lower boiling points and altered antimicrobial efficacy .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Bioactivity/Applications References
(-)-4-Carene C₁₀H₁₆ 136.23 Bicyclo[4.1.0], 3 methyl groups Antimicrobial (essential oils)
(+)-4-Carene C₁₀H₁₆ 136.23 Enantiomeric stereochemistry Antibacterial (okoume oil)
rel-(1R,2S,5R,6S)-2,5-Dihydroxy derivative C₉H₁₀NO₂ 164.18 Hydroxyl, cyano groups Synthetic intermediate
α-Pinene C₁₀H₁₆ 136.23 Bicyclo[3.1.1] system Industrial solvent, fragrance
rel-(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol C₁₀H₁₈O 154.25 Hydroxyl, norbornane framework Flammable, skin irritant

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